molecular formula C8H16ClN3 B13197182 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride CAS No. 1181458-95-6

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B13197182
CAS No.: 1181458-95-6
M. Wt: 189.68 g/mol
InChI Key: HRLMNXQQODVVRJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride is a small organic compound featuring a propanamine backbone substituted with a 2-methylimidazole group at the third carbon. The molecular formula is C₈H₁₆ClN₃, with a molar mass of 189.72 g/mol. The imidazole ring is substituted at position 1 with a methyl group, enhancing steric hindrance and influencing electronic properties. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

Properties

CAS No.

1181458-95-6

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6,9H2,1-2H3;1H

InChI Key

HRLMNXQQODVVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C)CN.Cl

Related CAS

1193388-23-6

Origin of Product

United States

Preparation Methods

Direct Alkylation of 2-Methylimidazole with 3-Chloropropan-1-amine Derivatives

One of the most straightforward methods involves nucleophilic substitution on the imidazole nitrogen with a 3-halopropan-1-amine precursor bearing a methyl substituent at the 2-position of the imidazole ring.

Typical procedure:

  • React 2-methyl-1H-imidazole with 3-chloropropan-1-amine or its protected derivative under reflux in methanol or an aprotic solvent.
  • Use a base such as potassium carbonate to facilitate nucleophilic substitution at N-1 of the imidazole.
  • Purify the crude product by extraction and column chromatography.
  • Convert the free base to the hydrochloride salt by treatment with ethanolic HCl, followed by crystallization.

This method is supported by data from chemical suppliers and literature where refluxing the imidazole with the alkyl halide in methanol for several hours yields the N-substituted product, which upon acidification forms the hydrochloride salt.

Multi-Step Synthesis via Imidazole Ring Formation and Side Chain Introduction

An alternative approach involves constructing the imidazole ring with the side chain already attached or introducing the side chain after imidazole synthesis. This method is more elaborate but allows for greater control over substitution patterns.

Stepwise synthesis includes:

  • Formation of the imidazole ring via cyclization reactions starting from α-aminoketones or α-hydroxyketones and suitable nitrogen sources.
  • Introduction of the 2-methyl substituent during ring formation or via methylation using methyl iodide under basic conditions.
  • Attachment of the propan-1-amine side chain through reductive amination or nucleophilic substitution.
  • Purification steps involving solvent extraction, drying, and chromatographic techniques.
  • Final conversion to the hydrochloride salt by acid treatment.

A representative example from the literature describes the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with methylating agents and subsequent purification, followed by salt formation.

Reductive Amination and Functional Group Transformations

Reductive amination is utilized in some synthetic routes to install the propan-1-amine side chain onto an imidazole-containing ketone intermediate.

Key features:

  • Starting from 3-(2-methyl-1H-imidazol-1-yl)propan-1-one or related ketones.
  • Reaction with ammonia or amines in the presence of reducing agents such as sodium borohydride.
  • Control of reaction conditions to avoid over-reduction or side reactions.
  • Subsequent isolation and acidification to yield the hydrochloride salt.

This approach is noted in patent literature and synthetic protocols for related imidazole derivatives.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Alkylation 2-methylimidazole, 3-chloropropan-1-amine, K2CO3, MeOH, reflux 3-6 h Facilitates N-1 substitution
Methylation (if needed) Methyl iodide, NaH, DMF, 0 °C to RT For selective methylation of imidazole
Reductive amination Sodium borohydride, ethanol, RT overnight Converts ketone to amine
Purification Extraction (ether, chloroform), drying (MgSO4), column chromatography Removes impurities
Salt formation 0.1 N ethanolic HCl, crystallization from ether or ethanol/acetone/ether Yields stable hydrochloride salt

Spectroscopic and Analytical Verification

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the methyl group at the 2-position of the imidazole ring and the propan-1-amine side chain. Chemical shifts for imidazole carbons typically appear between 119-138 ppm, while aliphatic carbons of the side chain appear around 30-50 ppm.
  • Mass Spectrometry: Confirms molecular ion peaks consistent with C8H17N3 and the dihydrochloride salt.
  • Melting Point and Crystallinity: Hydrochloride salts typically crystallize as white solids with characteristic melting points, confirming purity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference(s)
Direct alkylation 2-methylimidazole, 3-chloropropan-1-amine, K2CO3, MeOH Simple, direct, scalable Possible side reactions
Multi-step ring construction α-aminoketones, methyl iodide, reductive amination High regioselectivity, versatile More steps, longer synthesis
Reductive amination Ketone intermediate, NaBH4, ethanol Efficient conversion to amine Requires ketone precursor

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Salt Form
Target Compound C₈H₁₆ClN₃ 189.72 2-Methylimidazole at position 1; propanamine chain Hydrochloride
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride C₇H₁₄ClN₃ 175.66 Imidazole at position 5; shorter methyl branch Hydrochloride
3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine dihydrochloride hydrate C₁₁H₁₈Cl₂N₃O 294.19* Benzimidazole ring; dihydrochloride and hydrate Dihydrochloride hydrate
Ondansetron hydrochloride dihydrate C₁₈H₁₉ClN₃O·2H₂O 365.9 Carbazole backbone; 2-methylimidazole substituent Hydrochloride dihydrate

*Calculated based on dihydrochloride hydrate (C₁₁H₁₆Cl₂N₃·H₂O).

Key Observations:

  • Positional Isomerism: The target compound’s imidazole substitution at position 1 (vs.
  • Ring Systems : Benzimidazole derivatives () introduce a fused benzene ring, increasing lipophilicity and metabolic stability but reducing aqueous solubility compared to imidazole analogs .
  • Salt Forms : The dihydrochloride hydrate () and hydrochloride dihydrate () enhance solubility but may require specific formulation strategies to maintain stability .

Functional Implications

  • Bioavailability : The hydrochloride salt form improves water solubility, critical for oral or injectable formulations. However, dihydrochloride hydrates () may offer even higher solubility at the cost of increased molecular weight .
  • Receptor Interactions: Ondansetron’s 2-methylimidazole group is critical for 5-HT₃ receptor antagonism.

Biological Activity

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride, also known as a derivative of imidazole, has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride
  • Molecular Formula : C8H15N3·HCl
  • Molecular Weight : 175.66 g/mol
  • CAS Number : 79319-22-5

The compound exhibits biological activity primarily through its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition. The presence of the imidazole ring is significant as it is known to participate in hydrogen bonding and coordination with metal ions, which can enhance the binding affinity to target proteins.

Biological Activity Overview

  • Anticancer Properties
    • Studies have indicated that imidazole derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds containing imidazole moieties have shown promising results against various cancer types by inducing apoptosis and inhibiting cell cycle progression.
    • In vitro assays have demonstrated that 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor progression. For example, it has shown potential in inhibiting deubiquitinases, which play a critical role in regulating protein degradation pathways linked to cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
CytotoxicityHeLa28.3
CytotoxicityMCF-765.95
Enzyme InhibitionDeubiquitinaseNot specified

Detailed Findings

A study published in MDPI reported that imidazole derivatives, including those similar to 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride, were effective in inducing apoptosis through multiple pathways:

  • Overproduction of reactive oxygen species (ROS)
  • Mitochondrial dysfunction leading to cell death
  • Cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDKs) .

In another research context, compounds containing the imidazole structure were evaluated for their selectivity against specific cancer types, demonstrating lower toxicity towards normal cells compared to their effect on cancerous cells. This selectivity is crucial for developing therapeutics that minimize side effects .

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